{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid -

{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Catalog Number: EVT-5313229
CAS Number:
Molecular Formula: C18H13NO5S
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of {3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is not described in the provided papers, a plausible synthetic route can be proposed based on similar compounds [, , ].

Applications

    Inflammatory skin diseases: Alpha-lipoic acid-based thiazolidinediones have shown promise in treating inflammatory skin conditions like atopic dermatitis and psoriasis due to their PPARγ agonist activity [].

    Antidyslipidemic agents: Certain thiazolidinedione derivatives have shown potential as antidyslipidemic agents by influencing lipid metabolism [].

Compound Description: This compound is a newly synthesized derivative featuring a methyl acetate group attached to the thiazolidine ring. It was prepared from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide through a thia-Michael reaction using dimethyl acetylenedicarboxylate. []

Relevance: This compound shares a core thiazolidine structure with the target compound, {3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. Both possess a 2,4-dioxo-1,3-thiazolidin-5-ylidene motif, though they differ in the substituents on the nitrogen atom and the aromatic ring attached to the thiazolidine core. This compound highlights the potential for modification and diversification of the core structure for exploring biological activity.

Methyl/Phenyl [4-carboethoxy-3-(3-methyl-5-styryl-isoxazol-4-yl)-3H-thiazol-2-ylidene]amines

Compound Description: These compounds serve as intermediates in the synthesis of various heterocyclic compounds, including pyrazolones, oxadiazoles, and thiazolidine acetic acid methyl esters. They are characterized by a thiazole ring substituted with a carboethoxy group, a methyl/phenyl amino group, and a 3-methyl-5-styryl-isoxazol-4-yl moiety. []

Relevance: While not directly containing the same core structure as the target compound, these intermediates are relevant due to their role in synthesizing a related class of compounds – thiazolidine acetic acid methyl esters. The shared presence of the thiazolidine acetic acid methyl ester moiety emphasizes the structural diversity accessible through modifications on similar starting materials and highlights the potential for generating a library of compounds with diverse biological activities.

Methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates

Compound Description: This series of compounds incorporates a 4-oxo-1,3-thiazolidine ring system linked to a phenoxy acetic acid methyl ester moiety via a methylene bridge. These compounds were synthesized and evaluated for their in vitro growth inhibitory activity against various microbes. []

Relevance: These compounds exhibit a close structural resemblance to {3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. Both share a 4-oxo-1,3-thiazolidine ring system connected to a phenoxyacetic acid derivative. The difference lies in the substituent at the 3-position of the thiazolidine ring. This structural similarity suggests potential overlapping biological activities and underscores the significance of exploring diverse substituents on the thiazolidine ring for optimizing desired pharmacological properties.

N-(2-[4-[2,4-dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide (BP-1003)

Compound Description: BP-1003 is a thiazolidinedione derivative of alpha-lipoic acid, designed as a potential therapeutic agent for inflammatory skin diseases. It exhibits potent activation of peroxisome proliferator-activated receptor gamma (PPARγ) and demonstrates anti-inflammatory effects in a mouse model of allergic contact dermatitis. []

Compound Description: This series of compounds represents a novel structural class of antidyslipidemic agents. They are characterized by a 2,4-dioxo or 4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl group connected to a phenoxy ring, which is further substituted with 2- or 3-methyl propionic acid ethyl ester moieties. These compounds were designed and synthesized utilizing microwave-assisted green chemistry techniques. []

Relevance: These derivatives bear a strong resemblance to {3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. Both families share a central 2,4-dioxo-1,3-thiazolidin-5-ylidenemethyl-phenoxy scaffold. The primary distinction lies in the substitution pattern on the phenoxy ring and the presence of either a carboxymethyl or methoxycarbonylmethyl group on the thiazolidine ring in the antidyslipidemic derivatives. This structural similarity suggests a possible common pharmacophore responsible for their respective biological activities. Furthermore, exploring variations in the substituents on both the phenoxy and thiazolidine rings could offer insights into structure-activity relationships and aid in developing compounds with improved potency and selectivity.

Properties

Product Name

{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

IUPAC Name

2-[3-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

Molecular Formula

C18H13NO5S

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H13NO5S/c20-16(21)11-24-14-8-4-5-12(9-14)10-15-17(22)19(18(23)25-15)13-6-2-1-3-7-13/h1-10H,11H2,(H,20,21)/b15-10+

InChI Key

BHXVBOMLIVJILC-XNTDXEJSSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC(=O)O)SC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC(=O)O)SC2=O

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC(=O)O)/SC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.